3-(4-Bromobenzoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine
CAS No.: 793678-82-7
Cat. No.: VC4197257
Molecular Formula: C16H16BrNOS
Molecular Weight: 350.27
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 793678-82-7 |
|---|---|
| Molecular Formula | C16H16BrNOS |
| Molecular Weight | 350.27 |
| IUPAC Name | (2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-(4-bromophenyl)methanone |
| Standard InChI | InChI=1S/C16H16BrNOS/c1-9-2-7-12-13(8-9)20-16(18)14(12)15(19)10-3-5-11(17)6-4-10/h3-6,9H,2,7-8,18H2,1H3 |
| Standard InChI Key | WPAFOYNQSRQPDJ-UHFFFAOYSA-N |
| SMILES | CC1CCC2=C(C1)SC(=C2C(=O)C3=CC=C(C=C3)Br)N |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
3-(4-Bromobenzoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine (CAS No. 793678-82-7) has the molecular formula C₁₆H₁₆BrNOS and a molecular weight of 350.27 g/mol . Its IUPAC name, (2-amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-(4-bromophenyl)methanone, reflects the fusion of a tetrahydro-benzothiophene ring with a 4-bromobenzoyl moiety at the 3-position and a methyl group at the 6-position.
Synthesis and Characterization
Synthetic Pathways
The synthesis of 3-(4-Bromobenzoyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-amine typically involves multi-step organic reactions:
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Formation of the Tetrahydro-benzothiophene Core:
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Cyclization of α,β-unsaturated ketones with sulfur sources (e.g., Lawesson’s reagent) under controlled conditions.
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Example: Reaction of 6-methylcyclohex-1-en-1-amine with elemental sulfur in the presence of a Lewis acid catalyst.
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Introduction of the 4-Bromobenzoyl Group:
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Friedel-Crafts acylation using 4-bromobenzoyl chloride and a Lewis acid (e.g., AlCl₃).
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Alternative: Direct coupling via Suzuki-Miyaura cross-coupling for regioselective functionalization.
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Amine Functionalization:
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Reductive amination or nucleophilic substitution to install the amine group at the 2-position.
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Example Reaction Scheme:
Characterization Data
Biological Activity and Mechanisms
Structure-Activity Relationships (SAR)
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Bromine Substituent: Increases lipophilicity and metabolic stability.
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Methyl Group: Reduces steric hindrance, improving binding pocket accommodation.
Industrial and Research Applications
Drug Discovery
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Lead Compound: Serves as a scaffold for developing kinase inhibitors (e.g., JAK2, EGFR).
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Proteolysis-Targeting Chimeras (PROTACs): Utilized as warheads for targeted protein degradation.
Organic Synthesis
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Building Block: Intermediate for synthesizing polycyclic heteroaromatics via cross-coupling reactions.
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Catalyst Development: Ligand in palladium-catalyzed C-H activation reactions.
Biochemical Probes
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Fluorescent Derivatives: Tagged with dansyl groups for tracking protein interactions.
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